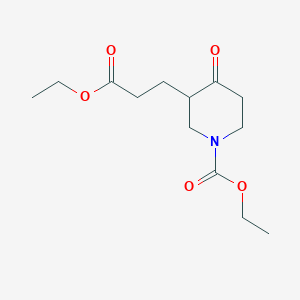![molecular formula C14H13NO5 B13063552 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a benzyloxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine to form the benzyloxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or hydrogenolytic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can be used for deprotection.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol or aldehyde derivatives.
Deprotection: Free amino group derivatives.
Wissenschaftliche Forschungsanwendungen
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of polymers and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the active amino group, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-({[(Benzyloxy)carbonyl]amino}pentanoic acid): Similar structure but with a pentanoic acid chain instead of a furan ring.
5-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid: Contains a benzoic acid ring instead of a furan ring.
Uniqueness
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C14H13NO5 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
5-(phenylmethoxycarbonylaminomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12-7-6-11(20-12)8-15-14(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
AGSUXSUNNDWITG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
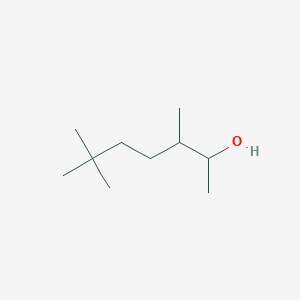
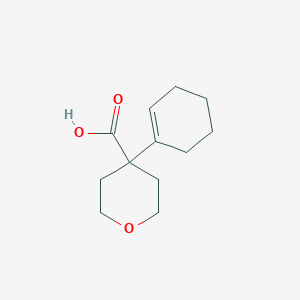
![Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
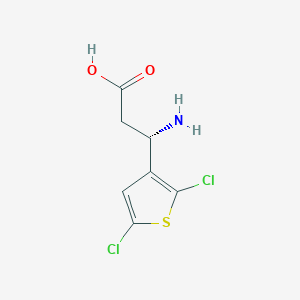
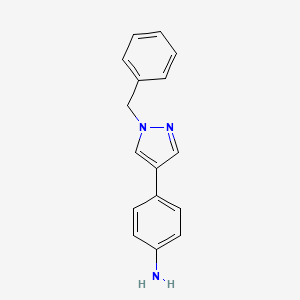
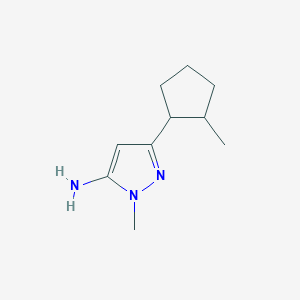
![7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13063522.png)
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
![(4-Allyl-5-morpholin-4-yl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B13063529.png)
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
